2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide
Description
2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2N2O3/c15-9-5-8(13(20)11(16)6-9)7-17-18-14(21)10-3-1-2-4-12(10)19/h1-7,19-20H,(H,18,21)/b17-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDRJCGBJXBRMB-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-3,5-diiodobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the iodine positions, using nucleophiles such as amines or thiols.
Scientific Research Applications
2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: Due to its ability to inhibit certain enzymes, it is being explored for its potential use in treating diseases such as cancer and bacterial infections.
Industry: The compound is used as a corrosion inhibitor for metals, particularly in acidic environments, due to its ability to form protective films on metal surfaces
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can chelate metal ions, leading to the inhibition of metalloenzymes. Additionally, it can interact with cellular proteins and DNA, disrupting their normal functions and leading to cell death in cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key factor in its biological activity .
Comparison with Similar Compounds
2-hydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide can be compared with other similar hydrazone compounds, such as:
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but differs in the substituents on the aromatic ring, leading to different biological activities.
2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide: This compound contains a nitro group, which imparts different electronic properties and reactivity compared to the diiodo derivative.
2-hydroxy-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
